

Application Notes and Protocols for 1,3-Dioleylglycerylether in Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dioleylglycerylether**

Cat. No.: **B15602132**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleylglycerylether (DOG) is a synthetic, non-ionic lipid excipient with growing interest in the field of drug delivery. Its amphiphilic nature, stemming from a glycerol backbone with two oleyl ether chains, makes it a versatile component for formulating various drug delivery systems. Ether linkages, as opposed to ester linkages found in many natural lipids, confer greater stability against enzymatic and chemical degradation, a desirable attribute for controlled and targeted drug release.

These application notes provide a comprehensive overview of the use of **1,3-Dioleylglycerylether** as an excipient, focusing on its application in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and liposomes. Detailed protocols for formulation, characterization, and *in vitro* evaluation are provided to guide researchers in harnessing the potential of this promising excipient.

Physicochemical Properties of 1,3-Dioleylglycerylether

Property	Value	Reference
Molecular Formula	C39H76O3	[1]
Molecular Weight	609.0 g/mol	[1]
Appearance	Colorless to yellowish oil	-
Solubility	Soluble in organic solvents (e.g., chloroform, ethanol); Insoluble in water	-
Key Feature	Contains two ether linkages, providing high chemical and enzymatic stability.	-

Note: Specific values for properties like density and viscosity may vary depending on the grade and purity. Researchers should refer to the supplier's certificate of analysis.

Applications in Drug Delivery

1,3-Dioleylglycerylether is primarily utilized as a lipid component in advanced drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3] DOG can serve as the oil phase in SNEDDS, solubilizing lipophilic drugs and facilitating the formation of stable nanoemulsions with droplet sizes typically below 200 nm.[4]

Mechanism of Action in SNEDDS: The small droplet size of the nanoemulsion provides a large interfacial surface area for drug release and absorption, leading to improved oral bioavailability. [5]

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. DOG can be incorporated into the lipid bilayer of liposomes to modify their physicochemical properties.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Its ether linkages enhance the stability of the liposomal membrane against degradation by phospholipases. Furthermore, the inclusion of DOG can influence membrane fluidity and permeability, thereby modulating the drug release profile.

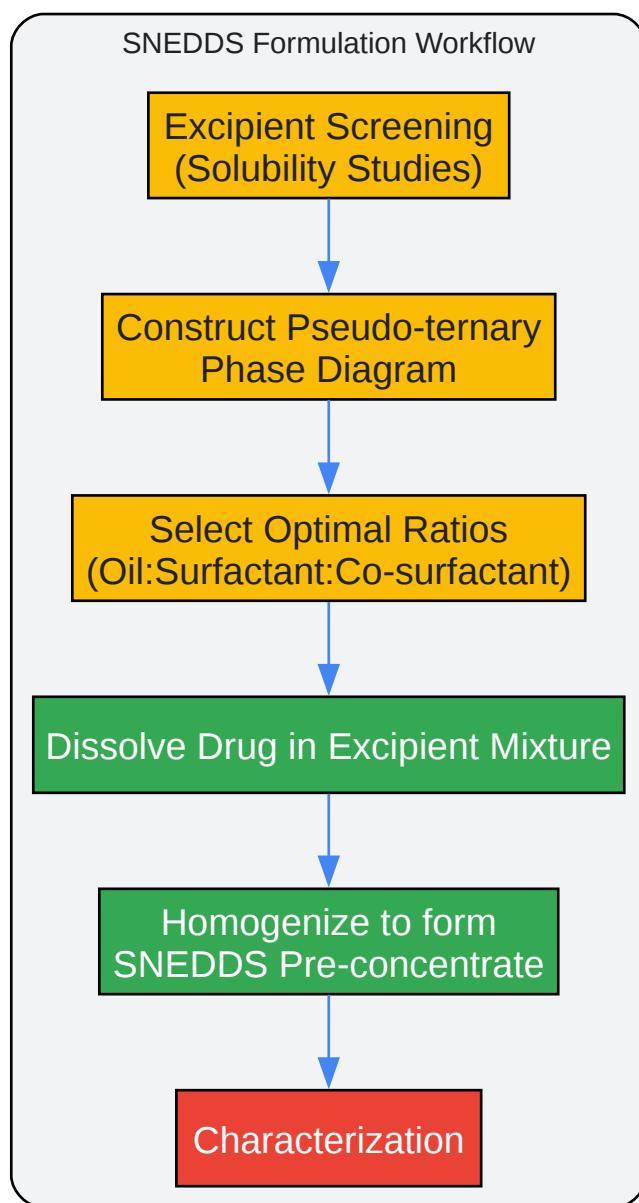
Mechanism of Action in Liposomes: As a component of the liposomal membrane, DOG can act as a permeation enhancer, facilitating the transport of the encapsulated drug across biological membranes. This is achieved by interacting with and disrupting the lipid organization of the stratum corneum or cell membranes.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Preparation of 1,3-Dioleylglycerylether-based SNEDDS

This protocol describes a general method for the preparation of a liquid SNEDDS formulation. The specific ratios of oil, surfactant, and co-surfactant should be optimized for each drug candidate through the construction of pseudo-ternary phase diagrams.[\[12\]](#)

Materials:


- **1,3-Dioleylglycerylether** (Oil phase)
- Surfactant (e.g., Kolliphor® EL, Tween® 80)[\[2\]](#)
- Co-surfactant (e.g., Transcutol® P, Propylene Glycol)[\[2\]](#)
- Drug substance (lipophilic)
- Vortex mixer
- Magnetic stirrer

Procedure:

- **Screening of Excipients:** Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.

- Construction of Pseudo-ternary Phase Diagram:
 - Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.
 - For each Smix ratio, prepare different combinations with the oil phase (**1,3-Dioleylglycerylether**) ranging from 9:1 to 1:9 (oil:Smix).
 - Accurately weigh the components and mix them thoroughly using a vortex mixer.
 - To each mixture, add a specific amount of the drug and dissolve it completely with the aid of gentle heating or sonication if necessary.
 - Titrate each mixture with an aqueous phase (e.g., distilled water or buffer) drop by drop, under constant stirring.
 - Visually observe the formation of a clear or slightly bluish nanoemulsion. The points at which nanoemulsion forms are plotted on a ternary phase diagram to identify the nanoemulsion region.
- Preparation of the Final SNEDDS Formulation:
 - Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
 - Accurately weigh the required amounts of **1,3-Dioleylglycerylether**, surfactant, and co-surfactant into a glass vial.
 - Add the pre-weighed drug substance to the mixture.
 - Mix the components thoroughly using a vortex mixer until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate drug dissolution.
 - Store the prepared SNEDDS pre-concentrate in a well-closed container, protected from light.

Workflow for SNEDDS Formulation:

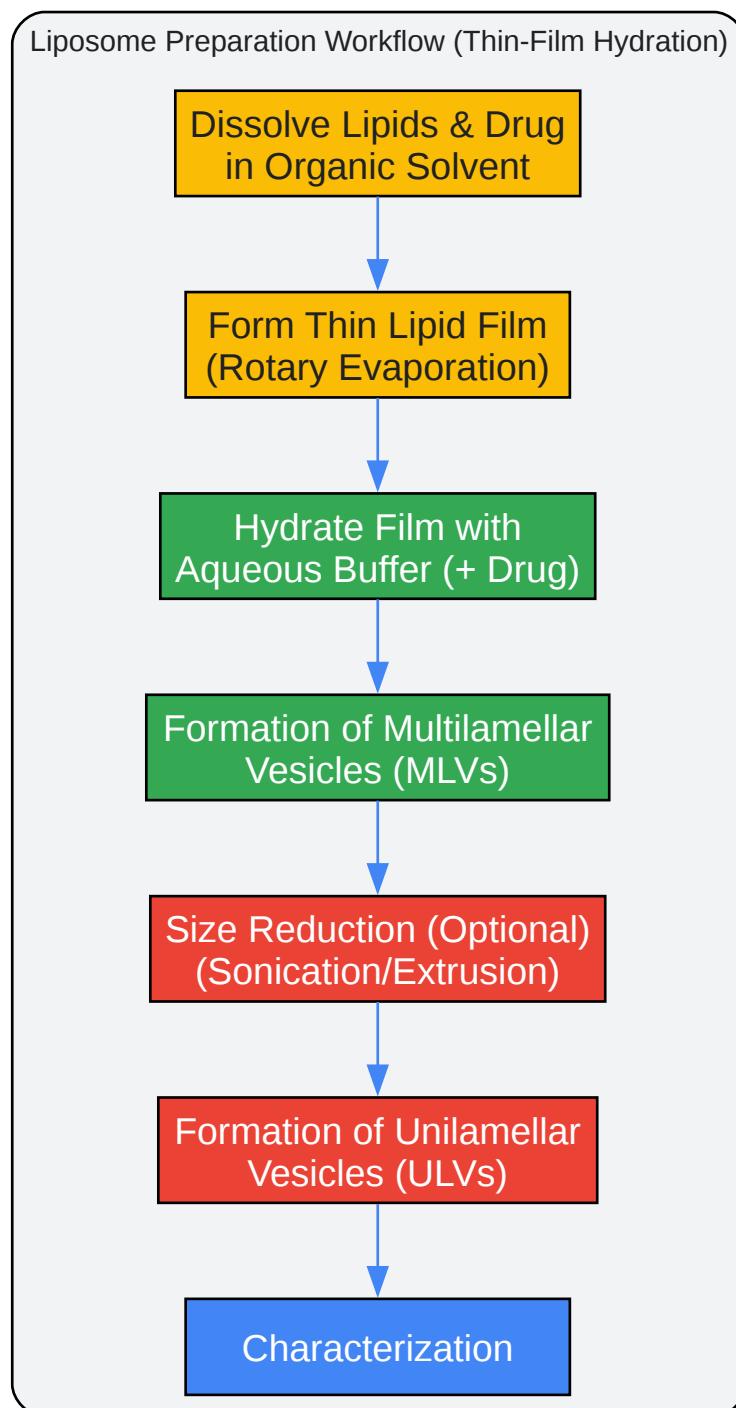
[Click to download full resolution via product page](#)

SNEDDS Formulation Workflow Diagram

Protocol 2: Preparation of 1,3-Dioleylglycerether-containing Liposomes by Thin-Film Hydration

This protocol outlines the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (ULVs).^{[8][13]}

Materials:


- **1,3-Dioleylglycerylether**
- Phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - DSPC)
- Cholesterol (optional, for membrane stabilization)
- Drug substance (hydrophobic or hydrophilic)
- Organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

- Lipid Film Formation:
 - Accurately weigh the desired amounts of **1,3-Dioleylglycerylether**, phospholipid, and cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids. [9]
 - Attach the flask to a rotary evaporator and rotate it in a water bath heated above the transition temperature (Tc) of the lipids.
 - Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

- Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
- Hydration:
 - Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the flask.
 - Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc of the lipids) for 1-2 hours. This process allows the lipid film to swell and form MLVs.
- Size Reduction (Optional):
 - To obtain smaller and more uniform liposomes (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion.
 - For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder.[\[6\]](#)

Workflow for Liposome Preparation:

[Click to download full resolution via product page](#)

Liposome Preparation Workflow

Characterization of 1,3-Dioleylglycerylether-based Formulations

Protocol 3: Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet/particle size) and PDI of the nanoemulsions or liposomes. Zeta potential, a measure of the surface charge, is determined by laser Doppler electrophoresis and indicates the stability of the colloidal dispersion.

Instrumentation: Zetasizer or similar particle size and zeta potential analyzer.

Procedure:

- **Sample Preparation:** Dilute the SNEDDS pre-concentrate with the aqueous phase (e.g., distilled water or buffer) or dilute the liposome suspension to an appropriate concentration to avoid multiple scattering effects.
- **Measurement:**
 - Equilibrate the instrument to the desired temperature (e.g., 25°C).
 - Transfer the diluted sample to a disposable cuvette.
 - Perform the measurement according to the instrument's software instructions.
 - Record the Z-average diameter, PDI, and zeta potential. Measurements should be performed in triplicate.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free, unencapsulated drug in the aqueous phase after separating the nanoparticles.

Procedure:

- Separation of Free Drug:
 - For SNEDDS, the formulation is already a pre-concentrate. To determine drug content, a known amount of the SNEDDS is dissolved in a suitable solvent and quantified.
 - For liposomes, separate the unencapsulated drug from the liposomes by a suitable method such as ultracentrifugation, dialysis, or size exclusion chromatography.
- Quantification of Drug:
 - Quantify the amount of drug in the supernatant (for liposomes) or in the dissolved SNEDDS using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation:
 - Drug Loading (%): $(\text{Mass of drug in nanoparticles} / \text{Mass of nanoparticles}) \times 100$
 - Encapsulation Efficiency (%): $(\text{Mass of drug in nanoparticles} / \text{Total mass of drug used}) \times 100$

Illustrative Quantitative Data (Example):

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific quantitative data for **1,3-Dioleylglycerylether** formulations were not readily available in the public domain during the literature search.

Table 1: Example of Drug Loading and Encapsulation Efficiency in **1,3-Dioleylglycerylether**-based Liposomes

Formulation Code	Lipid Composition (molar ratio) (DSPC:Cholesterol:DOG)	Drug:Lipid Ratio (w/w)	Drug Loading (%)	Encapsulation Efficiency (%)
Lipo-DOG-1	7:3:0.5	1:10	8.5 ± 0.7	85.2 ± 3.5
Lipo-DOG-2	7:3:1.0	1:10	8.2 ± 0.5	82.1 ± 2.8
Lipo-DOG-3	7:3:1.5	1:10	7.9 ± 0.6	79.4 ± 3.1

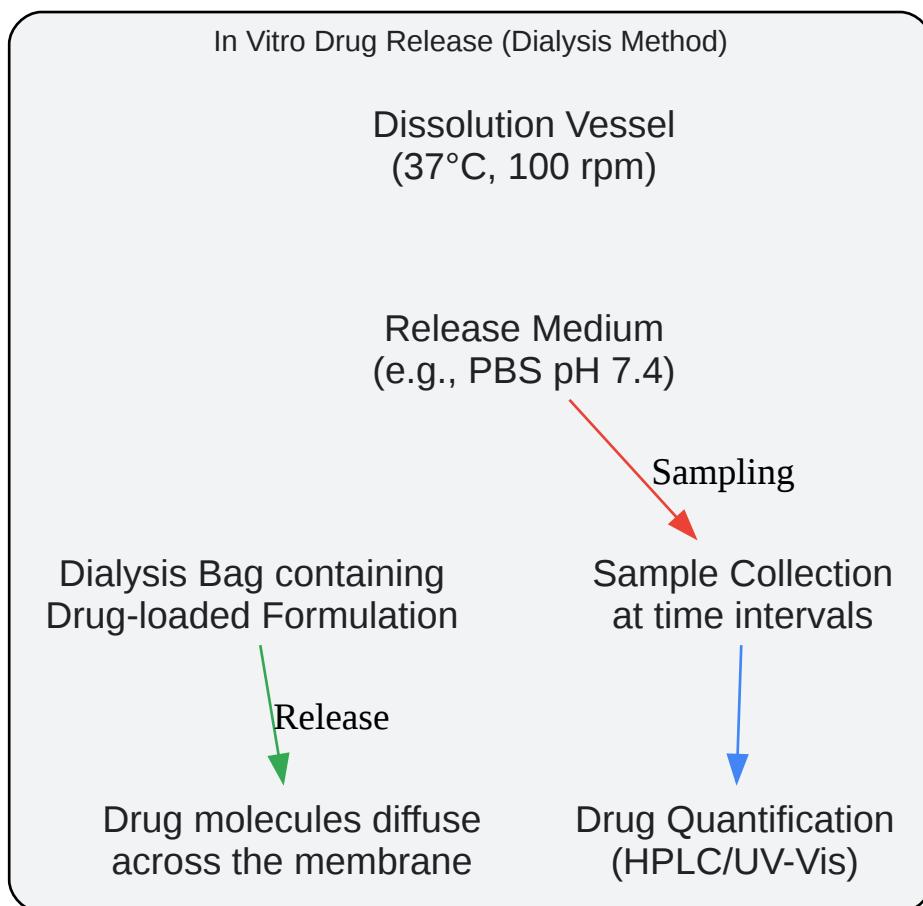
Table 2: Example of Cumulative Drug Release from **1,3-Dioleylglycerylether**-based SNEDDS

Time (hours)	Formulation SNEDDS-DOG-1 (%)	Formulation SNEDDS-DOG-2 (%)	Control (Free Drug) (%)
1	35.2 ± 2.1	40.5 ± 2.5	15.8 ± 1.5
2	58.9 ± 3.4	65.1 ± 3.8	25.4 ± 2.1
4	75.6 ± 4.1	82.3 ± 4.5	38.9 ± 3.2
8	88.4 ± 3.8	94.2 ± 3.1	50.1 ± 4.0
12	95.1 ± 2.9	98.5 ± 1.9	55.6 ± 3.7
24	98.6 ± 1.5	99.1 ± 1.2	58.2 ± 3.5

Protocol 5: In Vitro Drug Release Study

Principle: The release of the drug from the formulation is monitored over time using a dialysis bag method in a suitable release medium.

Apparatus:


- Dialysis membrane (with an appropriate molecular weight cut-off)
- Dissolution apparatus (e.g., USP Type II paddle apparatus)

- Magnetic stirrer
- Thermostatically controlled water bath

Procedure:

- Accurately measure a known amount of the drug-loaded SNEDDS or liposome formulation and place it inside a dialysis bag.
- Seal the dialysis bag securely.
- Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4, with or without a small percentage of a surfactant like Tween 80 to maintain sink conditions).
- Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and stir the medium at a constant speed (e.g., 100 rpm).
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
- Calculate the cumulative percentage of drug released at each time point.

Diagram of In Vitro Drug Release Setup:

[Click to download full resolution via product page](#)

In Vitro Drug Release Setup

Mechanism of Action as a Permeation Enhancer

1,3-Dioleylglycerylether is proposed to enhance drug permeation across biological membranes, such as the stratum corneum, primarily through a biophysical mechanism involving the disruption of the lipid bilayer. Its molecular structure, with the bulky oleyl chains, allows it to intercalate into the lipid lamellae of the cell membrane. This insertion disrupts the highly ordered structure of the endogenous lipids, increasing membrane fluidity and creating transient pores or defects. This transient disruption of the barrier function allows for the enhanced passage of co-administered drug molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DIGLYCIDYL GLYCERYL ETHER suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Novel Self-Nano-Emulsifying Drug Delivery Systems Containing Astaxanthin for Topical Skin Delivery [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 7. protocols.io [protocols.io]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithnj.com [researchwithnj.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 1,3-Dioleylglycerylether in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602132#using-1-3-dioleylglycerylether-as-an-excipient-in-drug-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com